molecular formula C2H3N3S B3055481 1,2,5-Thiadiazol-3-amine CAS No. 6504-55-8

1,2,5-Thiadiazol-3-amine

Cat. No. B3055481
CAS RN: 6504-55-8
M. Wt: 101.13 g/mol
InChI Key: XIWSFHMGJRJKJR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been studied extensively . The analysis of bond lengths typical for neutral and anion radical species is performed, providing a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds based solely on the structural data .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

  • Antiproliferative Activity : Schiff bases derived from 1,3,4-thiadiazole compounds, including those related to 1,2,5-thiadiazol-3-amine, have shown significant antiproliferative properties. For instance, compound 3A demonstrated cytotoxicity against cancer cell lines such as PC-3 and MDA-MB-231, with IC50 values of 370.7 μM and 505.1 μM respectively. This highlights its potential in chemotherapy strategies (Gür et al., 2020).
  • Antimicrobial Activity : Certain compounds with a 1,3,4-thiadiazole core, including 1,2,5-thiadiazol-3-amine derivatives, have exhibited strong antimicrobial activities. For example, compound 1A and 2B showed significant antimicrobial activity against S. epidermidis (Gür et al., 2020).

DNA Interactions

  • 1,3,4-thiadiazoles, closely related to 1,2,5-thiadiazol-3-amine, have been studied for their DNA-binding interactions. They are known to be avid binders to DNA through a groove binding mode, which is significant in the development of therapeutic drugs (Shivakumara & Krishna, 2021).

Synthesis and Structural Analysis

  • The synthesis of 1,3,4-thiadiazole-2-amine derivatives, related to 1,2,5-thiadiazol-3-amine, has been developed using new methods that avoid toxic additives. This approach utilizes reactions between thiosemicarbazide and carboxylic acid, offering a safer and more efficient synthesis process (Kokovina et al., 2021).

Application in Organometallic Materials

  • 1,3,4-thiadiazoles have been used as precursors in the crystal engineering of organometallic materials. They exhibit interesting coordinating behavior with transition metal ions, which is vital for applications in medicine, agriculture, and materials chemistry (Ardan et al., 2017).

Improved Synthesis Techniques

  • Ultrasound-assisted methods have been developed for synthesizing derivatives of 1,3,4-thiadiazol-2-amine, closely related to 1,2,5-thiadiazol-3-amine. This technique enhances the efficiency of reactions, suggesting a potential improvement in the synthesis of similar compounds (Erdogan, 2018).

Insights from Crystallographic and Computational Studies

  • The study of adamantane-1,3,4-thiadiazole hybrid derivatives, which are structurally similar to 1,2,5-thiadiazol-3-amine, has provided insights into non-covalent interactions in such compounds. This is crucial for understanding their stability and reactivity in various applications (El-Emam et al., 2020).

Molecular Docking Studies

  • Molecular docking studies have been conducted on thiadiazole derivatives to explore their potential as DNA gyrase B inhibitors. This research could lead to the development of new antimicrobial agents (Ramalakshmi et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, “3-Amino-5-phenyl-1,2,4-thiadiazole”, suggests that it is harmful if swallowed, in contact with skin or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Thiadiazole derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities, including anticancer properties . This suggests that “1,2,5-Thiadiazol-3-amine” and similar compounds could be of interest for future research in medicinal chemistry .

properties

IUPAC Name

1,2,5-thiadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3S/c3-2-1-4-6-5-2/h1H,(H2,3,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWSFHMGJRJKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NSN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447519
Record name 1,2,5-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Thiadiazol-3-amine

CAS RN

6504-55-8
Record name 1,2,5-thiadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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